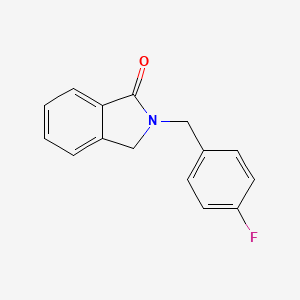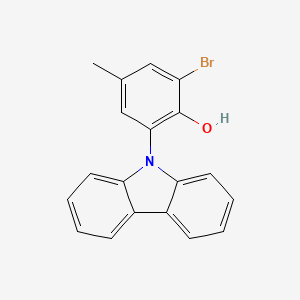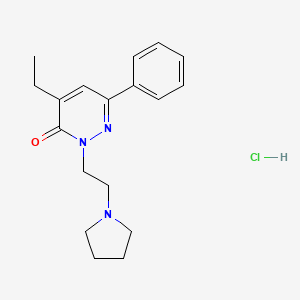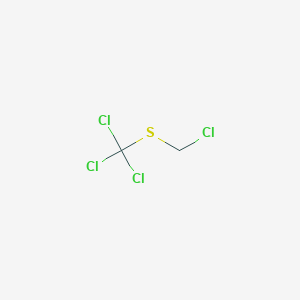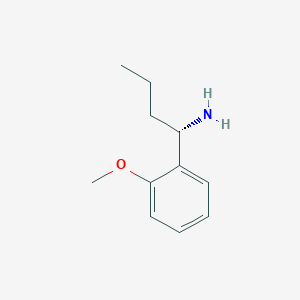
(S)-1-(2-methoxyphenyl)butylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-methoxyphenyl)butylamine is a chiral amine compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-methoxyphenyl)butylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxyphenylacetonitrile.
Reduction: The nitrile group is reduced to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Hydrogenation: Utilizing continuous flow reactors for efficient hydrogenation.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield.
化学反応の分析
Types of Reactions
(S)-1-(2-methoxyphenyl)butylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(S)-1-(2-methoxyphenyl)butylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-1-(2-methoxyphenyl)butylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways.
類似化合物との比較
Similar Compounds
®-1-(2-methoxyphenyl)butylamine: The enantiomer of (S)-1-(2-methoxyphenyl)butylamine.
1-(2-methoxyphenyl)ethylamine: A structurally similar compound with a shorter carbon chain.
1-(2-methoxyphenyl)propylamine: Another similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other structurally similar compounds. This uniqueness makes it valuable for studying chiral effects in biological systems and for developing enantioselective drugs.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(1S)-1-(2-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-5,7-8,10H,3,6,12H2,1-2H3/t10-/m0/s1 |
InChIキー |
HENNVVUSVDITRX-JTQLQIEISA-N |
異性体SMILES |
CCC[C@@H](C1=CC=CC=C1OC)N |
正規SMILES |
CCCC(C1=CC=CC=C1OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)

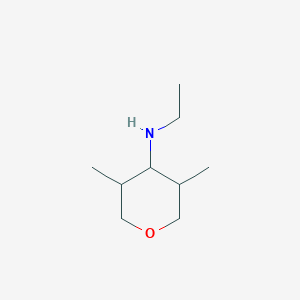
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
